molecular formula C6H13NO B13598507 1-Amino-3-hexanone

1-Amino-3-hexanone

Cat. No.: B13598507
M. Wt: 115.17 g/mol
InChI Key: JQDMZKNBWABZJT-UHFFFAOYSA-N
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Description

1-Aminohexan-3-one is an organic compound with the molecular formula C₆H₁₃NO It is a primary amine and a ketone, characterized by the presence of an amino group (-NH₂) attached to the first carbon and a ketone group (C=O) on the third carbon of a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminohexan-3-one can be synthesized through several methods. One common approach involves the reaction of 1-bromohexane with ammonia, followed by oxidation. Another method includes the reductive amination of 3-hexanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the production of 1-aminohexan-3-one often involves the catalytic hydrogenation of 3-hexanone in the presence of ammonia. This process is typically carried out under high pressure and temperature to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminohexan-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ketone group can be reduced to form 1-aminohexanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acyl chlorides or sulfonyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Nitrosohexane or nitrohexane.

    Reduction: 1-Aminohexanol.

    Substitution: N-substituted amides or sulfonamides.

Scientific Research Applications

1-Aminohexan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-aminohexan-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Aminohexane: Similar in structure but lacks the ketone group.

    3-Hexanone: Similar in structure but lacks the amino group.

    1-Aminohexanol: Similar but has a hydroxyl group instead of a ketone group.

Uniqueness: 1-Aminohexan-3-one is unique due to the presence of both an amino group and a ketone group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-aminohexan-3-one

InChI

InChI=1S/C6H13NO/c1-2-3-6(8)4-5-7/h2-5,7H2,1H3

InChI Key

JQDMZKNBWABZJT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCN

Origin of Product

United States

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